N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide
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Overview
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a tosylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide typically involves the formation of the oxadiazole ring followed by the introduction of the furan and tosylacetamide groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The tosyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the oxadiazole ring can yield amines.
Scientific Research Applications
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research is ongoing into its potential as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide exerts its effects involves interactions with various molecular targets. For example, its antimicrobial activity is thought to result from the inhibition of bacterial enzymes. The compound may also interact with DNA or proteins, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-2-tosylacetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-(5-(furan-2-yl)-1,3,4-triazol-2-yl)-2-tosylacetamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide is unique due to the combination of the furan, oxadiazole, and tosylacetamide groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-10-4-6-11(7-5-10)24(20,21)9-13(19)16-15-18-17-14(23-15)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRPOUFWTNFIPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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